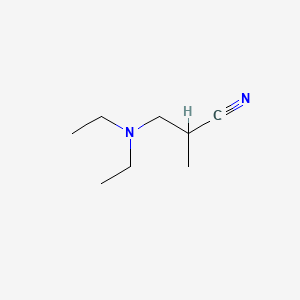
beta-(Diethylamino)isobutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-(Diethylamino)isobutyronitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative that contains a diethylamino group and a methyl group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Diethylamino)isobutyronitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropanenitrile with diethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the diethylamino group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
beta-(Diethylamino)isobutyronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
beta-(Diethylamino)isobutyronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of bioactive molecules and as a building block for the synthesis of biologically relevant compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of beta-(Diethylamino)isobutyronitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in chemical reactions. These interactions can modulate the activity of biological targets or facilitate chemical transformations in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-2-methylpropanenitrile: Similar structure but with dimethylamino group instead of diethylamino group.
3-(Diethylamino)-2-ethylpropanenitrile: Similar structure but with an ethyl group instead of a methyl group.
3-(Diethylamino)-2-methylbutanenitrile: Similar structure but with an additional carbon in the backbone.
Uniqueness
beta-(Diethylamino)isobutyronitrile is unique due to the presence of both diethylamino and nitrile functional groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
63145-01-7 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
3-(diethylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3 |
Clave InChI |
LFAMJCGXIZVVRM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)C#N |
SMILES canónico |
CCN(CC)CC(C)C#N |
Sinónimos |
eta-(diethylamino)isobutyronitrile DEABN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















